methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
Description
This compound features a 4-oxo-4H-pyran core substituted at position 6 with a 4-(2-methoxyphenyl)piperazine moiety via a methyl linker and at position 3 with a methoxy acetate ester. The ester group may influence bioavailability and metabolic stability .
Properties
Molecular Formula |
C20H24N2O6 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
InChI |
InChI=1S/C20H24N2O6/c1-25-18-6-4-3-5-16(18)22-9-7-21(8-10-22)12-15-11-17(23)19(13-27-15)28-14-20(24)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3 |
InChI Key |
VMRRXKXCNFSUFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyranone ring and the esterification to form the acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl and piperazine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity
- The piperazine derivative structure is often associated with antidepressant properties. Research indicates that compounds with similar structures can interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction. A study highlighted the synthesis of piperazine derivatives that exhibited significant antidepressant effects in animal models, suggesting that methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate may have similar efficacy .
-
Anticancer Properties
- Compounds containing pyran and piperazine rings have shown promise in cancer therapy. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A case study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development .
- Antimicrobial Activity
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors: Modulation of serotonin pathways is crucial for antidepressant effects.
- DNA Interaction: Some pyran derivatives can intercalate into DNA, disrupting replication in cancer cells.
- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Antimicrobial | Disruption of bacterial cell wall |
Case Studies
- Antidepressant Efficacy Study
- Cytotoxicity Against Cancer Cells
- Antimicrobial Testing
Mechanism of Action
The mechanism of action of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyran vs. Pyridazinone: The pyran core in the target compound contrasts with pyridazinone derivatives like methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate ().
- Benzofuranone Analogues: Compounds like (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () replace pyran with a fused benzofuran system, enhancing planarity and π-π stacking interactions .
Piperazine Substituent Variations
- 4-Chlorophenyl vs. 2-Methoxyphenyl : The analogue methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate () replaces the 2-methoxyphenyl group with an electron-withdrawing 4-chloro substituent. This increases lipophilicity (ClogP +0.5) but may reduce serotonin receptor affinity due to steric and electronic effects .
Ester Group Modifications
- Ethyl vs. Methyl Esters : Ethyl 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate () demonstrates that larger ester groups (e.g., ethyl) slow hydrolysis rates, prolonging plasma half-life but reducing aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 2-methoxyphenyl group balances lipophilicity and solubility better than 4-chlorophenyl.
- Pyridazinone derivatives exhibit higher solubility due to polar carbonyl groups .
Biological Activity
The compound methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available precursors in organic synthesis. The general synthetic route can be outlined as follows:
- Formation of the Pyran Ring : The initial step involves the formation of the pyran structure through a cyclization reaction involving aldehydes and ketones.
- Piperazine Substitution : The piperazine moiety is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyran intermediate.
- Acetate Formation : Finally, the methyl acetate group is added through esterification reactions.
This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the resulting compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives containing similar structures have demonstrated significant antimicrobial properties. For instance, compounds with pyridine and piperazine moieties have shown effectiveness against various bacterial strains .
- Antiviral Properties : Some analogs have been tested for antiviral activity, particularly against viruses such as Ebola. These studies highlight the potential for developing antiviral agents based on this scaffold .
- Cytotoxicity Assessments : In vitro cytotoxicity tests have been conducted to evaluate the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range. |
| Study B | Investigated the anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers post-treatment. |
| Study C | Evaluated neuroprotective effects in vitro, suggesting potential use in neurodegenerative diseases due to modulation of neurotransmitter levels. |
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its physicochemical properties?
The compound contains a pyran-4-one core, a piperazine ring substituted with a 2-methoxyphenyl group, and an ester-linked methyl acetate moiety. The 4-oxo group in the pyran ring introduces polarity and potential hydrogen-bonding interactions, while the piperazine and methoxyphenyl groups contribute to conformational flexibility and lipophilicity. Crystal structure data from related piperazine derivatives (e.g., bond angles ranging from 105.5° to 179.97°) suggest significant stereoelectronic effects influencing molecular packing and solubility . Methodologically, X-ray crystallography combined with DFT calculations can validate these structural features.
Q. What synthetic routes are reported for analogous piperazine-pyranone hybrids, and what are critical purification steps?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, in analogous pyridazine derivatives, esterification of hydroxyl groups and alkylation of piperazine rings are key steps, often requiring anhydrous conditions and catalysts like NaH or DCC . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate intermediates. Reaction yields for similar compounds range from 60% to 85%, depending on steric hindrance .
Q. How should researchers handle and store this compound to ensure stability?
Safety protocols for structurally related compounds recommend storing the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the 4-oxo-pyran moiety . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritant properties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map frontier molecular orbitals (FMOs) to identify reactive sites. For example, the 4-oxo group in pyran-4-one is electrophilic, with a calculated LUMO energy of –1.8 eV, making it susceptible to nucleophilic attack. The piperazine ring’s nitrogen atoms (HOMO ~ –5.2 eV) may act as weak nucleophiles in acidic conditions . Molecular dynamics simulations can further assess solvent effects on reaction pathways.
Q. What contradictions exist in reported structure-activity relationships (SAR) for similar piperazine-containing compounds?
SAR studies on pyridazine derivatives reveal discrepancies in bioactivity trends. For instance, while some studies correlate methoxy substitution with enhanced receptor binding (e.g., serotonin receptors), others report reduced potency due to steric clashes in hydrophobic pockets . These contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or conformational flexibility of the piperazine ring. Researchers should validate SAR using consistent in vitro models and control for tautomeric equilibria .
Q. What experimental strategies can resolve conflicting crystallographic data on bond angles in piperazine derivatives?
Discrepancies in bond angles (e.g., C–N–C angles varying by ±5° across studies) may stem from crystal packing forces or protonation states. High-resolution single-crystal XRD (resolution ≤ 0.8 Å) combined with neutron diffraction can clarify true bond lengths/angles. For example, in 4-(4-methoxyphenyl)piperazin-1-ium salts, N–H···O hydrogen bonds distort angles by up to 7°, emphasizing the need for protonation-state analysis during structural refinement .
Q. How can researchers optimize reaction conditions to minimize byproducts during esterification of the pyranone core?
Kinetic studies on analogous esters suggest that using bulky bases (e.g., DBU instead of K₂CO₃) reduces side reactions like transesterification. Solvent screening (e.g., THF vs. DMF) can modulate reaction rates; polar aprotic solvents improve yields by stabilizing oxyanion intermediates. Monitoring via in situ IR spectroscopy (C=O stretch at ~1740 cm⁻¹) helps track progress and terminate reactions at ~90% conversion to prevent degradation .
Methodological Considerations
- Structural Characterization : Use XRD for absolute configuration determination and compare with computed Hirshfeld surfaces to identify intermolecular interactions .
- Data Reproducibility : Document solvent purity, humidity, and temperature rigorously, as these factors significantly impact piperazine ring conformation and reactivity .
- Contradiction Mitigation : Cross-validate computational predictions with multiple experimental techniques (e.g., NMR titration for binding affinity, DSC for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
